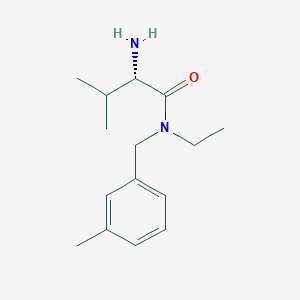
(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-Amino-N-ethyl-3-methyl-N-(3-methyl-benzyl)-butyramide is a chiral compound belonging to the class of butyramides, which are derivatives of butyric acid. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N2O with a molar mass of approximately 250.37 g/mol. Its structure includes:
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Ethyl and methyl groups : Influence lipophilicity and bioavailability.
- Benzyl moiety : Enhances interaction with various receptors.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This mechanism modulates the endocannabinoid system, potentially leading to analgesic effects.
- Receptor Agonism/Antagonism : It may interact with various neurotransmitter receptors, influencing central nervous system functions.
Efficacy in Bioassays
Numerous studies have assessed the biological activity of this compound through various bioassays. The following table summarizes key findings from selected studies:
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the benzyl group can significantly alter the compound's potency and selectivity for its targets. For example, substituents on the benzyl ring can enhance binding affinity to specific receptors, thereby improving therapeutic efficacy.
Case Studies
- Pain Management : A study investigated the analgesic properties of this compound in a chronic pain model. Results indicated a reduction in pain scores comparable to morphine, suggesting its potential as an alternative analgesic.
- Neuroprotection : In a neurodegenerative disease model, the compound was found to reduce neuronal death and improve cognitive function. This suggests that it may have applications in treating conditions such as Alzheimer's disease.
Propriétés
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[(3-methylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-5-17(15(18)14(16)11(2)3)10-13-8-6-7-12(4)9-13/h6-9,11,14H,5,10,16H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQSCLWCHYPRSW-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC(=C1)C)C(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC(=C1)C)C(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














